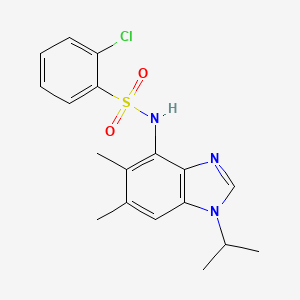
N1-(furan-2-ylmethyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(furan-2-ylmethyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound featuring a furan ring, a pyridine ring, and a piperidine ring linked through an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(furan-2-ylmethyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Furan-2-ylmethyl Intermediate: This can be achieved by reacting furan-2-carboxaldehyde with a suitable nucleophile, such as a Grignard reagent, to form the furan-2-ylmethyl alcohol.
Synthesis of the Piperidin-4-ylmethyl Intermediate: This involves the reaction of 1-(pyridin-2-yl)piperidine with a suitable alkylating agent to introduce the methyl group.
Coupling Reaction: The final step involves coupling the furan-2-ylmethyl intermediate with the piperidin-4-ylmethyl intermediate using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The oxalamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted oxalamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N1-(furan-2-ylmethyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a useful probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular architecture.
Mechanism of Action
The mechanism by which N1-(furan-2-ylmethyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide exerts its effects involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N1-(furan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide: Lacks the piperidine ring, which may affect its biological activity.
N1-(furan-2-ylmethyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide: The position of the nitrogen in the pyridine ring is different, which can influence its binding properties.
N1-(furan-2-ylmethyl)-N2-((1-(pyridin-2-yl)piperidin-3-yl)methyl)oxalamide: The position of the substituent on the piperidine ring is different, potentially altering its reactivity.
Uniqueness
N1-(furan-2-ylmethyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is unique due to the specific arrangement of its functional groups, which allows for a diverse range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-17(18(24)21-13-15-4-3-11-25-15)20-12-14-6-9-22(10-7-14)16-5-1-2-8-19-16/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXTVNFIZPHDGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B2828190.png)
![ethyl 4-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2828192.png)

![N-(1-cyanocyclobutyl)-2-[4-(1,3-dithian-2-yl)phenoxy]-N-methylacetamide](/img/structure/B2828195.png)


![2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2828199.png)
![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2828201.png)



![N-[1-(furan-2-yl)propan-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2828207.png)

